molecular formula C17H16N4O2S B2683371 N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1327529-73-6

N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No.: B2683371
CAS No.: 1327529-73-6
M. Wt: 340.4
InChI Key: HLNSPCPZWZRMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the thiophene ring: The thiophene moiety can be introduced through a coupling reaction with the oxadiazole intermediate.

    Azetidine ring formation: The azetidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving azetidine derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-benzyl-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

N-benzyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(18-9-12-5-2-1-3-6-12)21-10-13(11-21)16-19-15(20-23-16)14-7-4-8-24-14/h1-8,13H,9-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNSPCPZWZRMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.